2-Chloro-3-(4-methylphenyl)quinoline; sulfuric acid
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Overview
Description
2-Chloro-3-(4-methylphenyl)quinoline is a heterocyclic aromatic compound that contains a quinoline core substituted with a chlorine atom at the 2-position and a 4-methylphenyl group at the 3-position. This compound is often used in conjunction with sulfuric acid, which acts as a catalyst or reagent in various chemical reactions. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in medicinal chemistry and drug development .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities . They are often used in the development of new drugs , and their targets can vary depending on the specific derivative and its functional groups.
Mode of Action
For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
For example, in the Suzuki–Miyaura coupling reaction, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
For instance, some quinoline compounds have shown excellent antimicrobial effects against both Gram-negative and Gram-positive bacteria strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methylphenyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-(2-trimethylsilyl)ethynylaniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent . Another approach includes the condensation of 2-chloroquinoline-3-carbaldehyde with various aromatic compounds under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of sulfuric acid as a catalyst is common due to its effectiveness in promoting cyclization and condensation reactions. The reaction mixture is typically heated under reflux for extended periods to ensure complete conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-methylphenyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the 2- and 3-positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Chloro-3-(4-methylphenyl)quinoline has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core with a chlorine substitution at the 2-position.
4-Methylquinoline: Contains a methyl group at the 4-position of the quinoline ring.
2-Phenylquinoline: Substituted with a phenyl group at the 2-position.
Uniqueness
2-Chloro-3-(4-methylphenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and 4-methylphenyl groups enhances its reactivity and potential as a pharmacologically active compound .
Properties
IUPAC Name |
2-chloro-3-(4-methylphenyl)quinoline;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN.H2O4S/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17;1-5(2,3)4/h2-10H,1H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZNHBGOUJQGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Cl.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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